BenchChemオンラインストアへようこそ!

methyl 5-(2H-tetrazol-5-yl)pentanoate

Bioisosterism Medicinal Chemistry pKa

Methyl 5-(2H-tetrazol-5-yl)pentanoate (CAS 80486-64-2) is a synthetic heterocyclic building block comprising a five-carbon alkyl ester chain linked to a 2H-tetrazole ring. With a molecular formula of C7H12N4O2 and a molecular weight of 184.20 g/mol, it belongs to the class of tetrazole derivatives widely employed as carboxylic acid bioisosteres in medicinal chemistry.

Molecular Formula C7H12N4O2
Molecular Weight 184.20 g/mol
CAS No. 80486-64-2
Cat. No. B8606353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(2H-tetrazol-5-yl)pentanoate
CAS80486-64-2
Molecular FormulaC7H12N4O2
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC1=NNN=N1
InChIInChI=1S/C7H12N4O2/c1-13-7(12)5-3-2-4-6-8-10-11-9-6/h2-5H2,1H3,(H,8,9,10,11)
InChIKeyXLDGMONTXXLGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(2H-tetrazol-5-yl)pentanoate (CAS 80486-64-2) Procurement and Research Baseline


Methyl 5-(2H-tetrazol-5-yl)pentanoate (CAS 80486-64-2) is a synthetic heterocyclic building block comprising a five-carbon alkyl ester chain linked to a 2H-tetrazole ring . With a molecular formula of C7H12N4O2 and a molecular weight of 184.20 g/mol, it belongs to the class of tetrazole derivatives widely employed as carboxylic acid bioisosteres in medicinal chemistry [1]. The compound features a polar surface area (PSA) of 74.5–80.76 Ų, a calculated LogP between 0.0855 and 2.5081, and one hydrogen bond donor with five hydrogen bond acceptors, placing it within drug-like chemical space with zero Rule-of-Five violations . Its primary research utility lies in serving as a metabolically stable carboxylic acid mimic with a modifiable ester handle for SAR exploration.

Why Generic Tetrazole or Carboxylic Acid Analogs Cannot Substitute Methyl 5-(2H-tetrazol-5-yl)pentanoate


Tetrazole-containing compounds are not interchangeable, as the specific 2H-tautomeric form, the pentanoate chain length, and the methyl ester protection collectively determine the compound's physicochemical and biological profile . The 2H-tetrazole isomer exhibits distinct hydrogen bonding geometry compared to the 1H-tautomer, which directly affects target engagement in bioisosteric replacement scenarios [1]. Furthermore, the methyl ester serves as a carboxylic acid prodrug or a synthetic handle that modifies lipophilicity and membrane permeability relative to the free acid form [2]. The five-carbon spacer length between the tetrazole and ester groups is a critical determinant of conformational flexibility and target binding, which cannot be replicated by shorter-chain analogs such as methyl 4-(2H-tetrazol-5-yl)butanoate . These structural nuances necessitate compound-specific procurement for reproducible SAR studies.

Quantitative Differentiation Evidence for Methyl 5-(2H-tetrazol-5-yl)pentanoate vs. Carboxylic Acid and Triazole Analogs


Tetrazole Moiety Matches Carboxylic Acid Acidity for Bioisosteric Replacement

The tetrazole ring in methyl 5-(2H-tetrazol-5-yl)pentanoate functions as a carboxylic acid bioisostere by presenting an acidic proton with a pKa of approximately 4.5, which closely matches the pKa of a typical carboxylic acid group (pKa ~4.2–5.0) [1][2]. This near-identical acidity ensures that the tetrazole moiety is deprotonated at physiological pH (7.4) to a similar extent as the corresponding carboxylic acid, preserving the electrostatic interaction with positively charged residues in the target binding pocket [3]. In contrast, the 1,2,3-triazole analog—also used as a bioisostere—lacks an acidic proton (pKa of the conjugate acid ~1.2 for 1,2,3-triazole), making it unsuitable for applications requiring an ionizable carboxylate mimic [4].

Bioisosterism Medicinal Chemistry pKa

Enhanced Hydrogen Bond Acceptor Capacity vs. Carboxylic Acid Groups

Methyl 5-(2H-tetrazol-5-yl)pentanoate possesses five hydrogen bond acceptor (HBA) atoms, contributed by the tetrazole ring nitrogens and the ester carbonyl oxygens, compared to only two HBA atoms available in the corresponding carboxylic acid analog, 5-(2H-tetrazol-5-yl)pentanoic acid, when considering the ester vs. acid functional group alone . Analysis of the Cambridge Structural Database (CSD) demonstrates that 1H-tetrazole and tetrazolate rings participate in a significantly richer and more geometrically diverse hydrogen bonding network than carboxylic acid groups, forming both donor and acceptor interactions with up to four neighboring residues simultaneously [1]. This expanded H-bonding capacity can translate into enhanced binding affinity and specificity for certain target pockets.

Hydrogen Bonding Drug Design Target Engagement

Physicochemical Profile Tuning: Methyl Ester Modulates Lipophilicity vs. Free Acid

The methyl ester protection in methyl 5-(2H-tetrazol-5-yl)pentanoate provides a calculated LogP of 0.0855–2.5081, which is substantially higher than the predicted LogP of the corresponding free acid, 5-(2H-tetrazol-5-yl)pentanoic acid (estimated LogP < 0 due to the ionizable carboxyl group) . This increased lipophilicity is expected to enhance passive membrane permeability, as described by the Hansch equation, where a unit increase in LogP can correspond to an approximately 10-fold increase in membrane permeation rate [1]. The ester also serves as a transient protecting group that can be hydrolyzed in vivo by esterases to release the active free acid, making the methyl ester a strategic prodrug handle .

Lipophilicity Permeability ADME

Metabolic Stability Advantage of Tetrazole Over Carboxylic Acid Groups

Tetrazole rings, including the 2H-tetrazol-5-yl moiety present in methyl 5-(2H-tetrazol-5-yl)pentanoate, are resistant to common Phase II metabolic transformations that typically affect carboxylic acids, such as glucuronidation (formation of acyl glucuronides) and coenzyme A (CoA) ester formation [1][2]. Review literature on carboxylic acid bioisosteres explicitly classifies tetrazoles as metabolism-resistant isosteric replacements that improve pharmacokinetic profiles by avoiding these clearance pathways [3]. This property is particularly relevant for compounds containing the pentanoate scaffold, as the corresponding carboxylic acid would be a substrate for medium-chain acyl-CoA synthetases, leading to rapid β-oxidation [4].

Metabolic Stability Phase II Metabolism Drug Design

Dual-Functionality: Synthetic Handle Plus Bioisosteric Warhead in a Single Building Block

Methyl 5-(2H-tetrazol-5-yl)pentanoate uniquely integrates two functional domains within a single, low-molecular-weight (184.20 g/mol) building block: a methyl ester that serves as a traceless protecting group or a site for further derivatization (e.g., amidation, reduction, transesterification), and a 2H-tetrazole ring that functions as a bioisosteric warhead . In contrast, the simple carboxylic acid analog 5-(2H-tetrazol-5-yl)pentanoic acid requires additional protection/deprotection steps for selective manipulation, increasing synthetic step count by at least 1–2 steps for most derivatization sequences . The compound's low molecular weight and zero Rule-of-Five violations also make it an attractive fragment-sized starting point for fragment-based drug discovery (FBDD) .

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

Validated Application Scenarios for Methyl 5-(2H-tetrazol-5-yl)pentanoate in Research and Development


Carboxylic Acid Bioisostere Replacement in Lead Optimization

Medicinal chemistry teams engaged in hit-to-lead or lead optimization programs can deploy methyl 5-(2H-tetrazol-5-yl)pentanoate as a direct replacement for carboxylic acid-containing pharmacophores. The tetrazole ring's near-identical pKa (~4.5) preserves the ionic interaction with basic residues in the target binding site, while the metabolically stable heterocycle eliminates the risk of acyl glucuronide formation that commonly limits the development of carboxylic acid drug candidates [1][2]. The methyl ester provides the additional benefit of enhanced cell permeability for cellular assay screening, with the option of subsequent hydrolysis to the free acid for biochemical target engagement studies .

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of 184.20 g/mol, zero Rule-of-Five violations, and both hydrogen bond donor and multiple acceptor functionality, methyl 5-(2H-tetrazol-5-yl)pentanoate satisfies the criteria for inclusion in fragment screening libraries [1]. Its dual ester-tetrazole architecture allows fragment hits identified through biophysical screening (e.g., SPR, NMR, X-ray crystallography) to be rapidly elaborated through the ester handle without disturbing the tetrazole-mediated binding interactions [2]. The compound's favorable physicochemical profile (PSA 74.5–80.76 Ų; calculated LogP 0.0855–2.5081) supports aqueous solubility suitable for fragment screening at typical concentrations (0.5–2 mM) .

Prodrug Strategy for Tetrazole-Containing Active Pharmaceutical Ingredients

In prodrug design workflows, methyl 5-(2H-tetrazol-5-yl)pentanoate serves as both a synthetic intermediate and a model compound for evaluating ester prodrug strategies for tetrazole-based drug candidates [1]. The methyl ester can be hydrolyzed in vivo by ubiquitous esterases to generate the active 5-(2H-tetrazol-5-yl)pentanoic acid metabolite, providing a proof-of-concept for oral bioavailability enhancement through transient lipophilicity modulation [2]. The tetrazole ring itself remains intact during ester hydrolysis, as tetrazoles are stable to the hydrolytic conditions that cleave ester bonds .

Parallel Synthesis and SAR Expansion of Tetrazole-Containing Compound Libraries

Synthetic chemistry groups conducting structure-activity relationship (SAR) studies can utilize the methyl ester as a divergent point for library synthesis. The ester can be converted to amides, reduced to alcohols, or transesterified to access a diverse array of tetrazole-containing analogs in a single synthetic step, while the tetrazole ring remains unchanged throughout these transformations [1]. This modular approach reduces the synthetic step count by 1–2 steps compared to routes that require separate tetrazole installation after ester manipulation, enabling more efficient SAR exploration of the linker region between the tetrazole warhead and downstream structural elements [2].

Quote Request

Request a Quote for methyl 5-(2H-tetrazol-5-yl)pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.